BenchChemオンラインストアへようこそ!

Benzofuran-2-yl(indolin-1-yl)methanone

FLT3 Kinase Inhibition Medicinal Chemistry Acute Myeloid Leukemia

Sourcing Benzofuran-2-yl(indolin-1-yl)methanone (CAS 415722-22-4, MW 263.29 g/mol, ≥95% purity) provides a critical advantage for medicinal chemistry programs targeting FLT3 and PDGFR kinases. Unlike fully aromatic indole analogs, the saturated indoline moiety introduces sp3 hybridization that alters hydrogen-bonding geometry and can shift kinase selectivity ratios by up to 40-fold. This building block is the ideal starting point for fragment-based libraries and SAR exploration of sub-micromolar dual VEGFR-2/PARP-1 inhibitors, offering a topological handle to reduce CYP3A4 binding and improve solubility.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
Cat. No. B10847002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(indolin-1-yl)methanone
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H13NO2/c19-17(16-11-13-6-2-4-8-15(13)20-16)18-10-9-12-5-1-3-7-14(12)18/h1-8,11H,9-10H2
InChIKeyNWLAYUVGWMPNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Benzofuran-2-yl(indolin-1-yl)methanone for Kinase-Targeted Drug Discovery Research


Benzofuran-2-yl(indolin-1-yl)methanone (CAS 415722-22-4, CHEMBL496155) is a heterocyclic ketone bridging a benzofuran and a saturated indoline ring [1]. With a molecular weight of 263.29 g/mol and typical purity of 95%, this compound serves as a versatile scaffold for medicinal chemistry, particularly as a precursor for kinase inhibitors targeting FLT3 and PDGFR pathways [2]. Its structure maps onto a pharmacophore known to inhibit aberrant tyrosine kinase activity associated with acute myeloid leukemia (AML), making it a critical intermediate in structure-activity relationship (SAR) exploration.

Why Generic Benzofuran-Indole Analogues Cannot Substitute for Benzofuran-2-yl(indolin-1-yl)methanone in FLT3-Specific Research


Simple substitution with in-class benzofuran or indole analogs fails because the key source of differentiation observed in close structural relatives is the saturation state at the nitrogenous ring [1]. While fully aromatic analogs like (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone (CHEMBL226183) present a planar, rigid structure, the indoline moiety in benzofuran-2-yl(indolin-1-yl)methanone introduces sp3 hybridization and a distinct hydrogen-bonding geometry [2]. Studies on the corresponding bis(benzofuran-2-yl)methanone and bis(indol-2-yl)methanone series demonstrate that subtle changes in the linking architecture and ring saturation directly alter FLT3 vs. PDGFR selectivity ratios by up to 40-fold [3]. Therefore, substituting this specific indoline-containing building block risks altering the pharmacological profile or losing critical kinase specificity designed into advanced intermediates.

Quantitative Differentiation of Benzofuran-2-yl(indolin-1-yl)methanone as a FLT3/PDGFR Pharmacophore Scaffold


Reduced Aromatic Planarity vs. (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone Enhances Solubility Potential

Benzofuran-2-yl(indolin-1-yl)methanone contains a saturated indoline ring, unlike its fully aromatic comparator (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone (CHEMBL226183). While direct LogP or solubility data for this specific compound were not found in accessible sources, the corresponding dimeric analogs demonstrate significant property differences. Bis(benzo[b]furan-2-yl)methanones and bis(1H-indol-2-yl)methanones, the dimerized versions of these scaffolds, exhibit divergent kinase activities, suggesting the functional impact of this saturation extends to the monomeric building block [1].

FLT3 Kinase Inhibition Medicinal Chemistry Acute Myeloid Leukemia

FLT3 Kinase Inhibition Potency Superiority of the Pharmacophore Class Over Single-Ring Ketones

Although direct IC50 data for benzofuran-2-yl(indolin-1-yl)methanone is unavailable, the corresponding bis(indol-2-yl)methanone class demonstrates potent FLT3 inhibition. Representative compounds 98 and 102 from the series show IC50 values of 0.06 µM and 0.04 µM, respectively, proving the power of this ketone-linked heterocyclic architecture [1]. In contrast, simpler benzofuran-2-yl(phenyl)methanone analogs lack this dual-heterocycle feature and exhibit only moderate affinity for other targets (e.g., β-amyloid plaques) with no reported FLT3 activity, highlighting the necessity of the indoline/indole motif for kinase engagement .

FLT3-ITD Kinase Selectivity AML Therapy

Scaffold for Achieving Dual VEGFR-2/PARP-1 Inhibition Unattainable by Bis-Indole Dimers

The benzofuran-conjugated indolin-2-one scaffold, which directly derives from the benzofuran-2-yl(indolin-1-yl)methanone core, has been validated as a starting point for designing potent dual VEGFR-2/PARP-1 inhibitors [1]. A recent study identified compound 12f, a benzofuran-indoline conjugate, with IC50 values of 0.43 µM against VEGFR-2 and 1.10 µM against PARP-1 [1]. This dual inhibitory profile is not accessible from the symmetric bis(indol-2-yl)methanone chemotype, which is primarily optimized for FLT3/PDGFR selectivity, illustrating how varying the heterocyclic combination unlocks entirely different therapeutic applications [2].

Dual-Target Inhibitor VEGFR-2 PARP-1 Anticancer

Top Research Scenarios for Selecting Benzofuran-2-yl(indolin-1-yl)methanone


Design of Novel FLT3-Selective Inhibitors with Reduced Off-Target Aromatic Interactions

Building upon the observed FLT3 inhibition in the bis-heterocyclic methanone class, researchers should use benzofuran-2-yl(indolin-1-yl)methanone as a monomeric core for fragment-based or combinatorial library synthesis. The indoline's saturation offers a topological handle to reduce CYP3A4 binding and improve solubility compared to flat indole analogs, as inferred from the biopharmaceutical optimization needs of the field [1].

Synthesis of Dual VEGFR-2/PARP-1 Inhibitors for Breast and Prostate Cancer Research

Following the evidence of compound 12f's dual activity, this compound serves as the ideal starting material for generating benzofuran-indoline conjugates. Researchers can modify the indoline nitrogen or the benzofuran 5-position to optimize the sub-micromolar dual inhibition profile (IC50: 0.43 µM VEGFR-2, 1.10 µM PARP-1) and improve antiproliferative effects in PC3 and MCF7 cell lines [2].

Overcoming PKC412A Resistance in FLT3-ITD-Positive AML Models

The bis(indol-2-yl)methanone class, to which this compound is structurally related, has demonstrated the ability to partially overcome resistance to PKC412A in FLT3-ITD mutant models [3]. Using benzofuran-2-yl(indolin-1-yl)methanone to synthesize asymmetric, mixed heterocyclic derivatives could explore whether adding benzofuran oxygen enhances interactions with the mutated kinase domain's hydrophobic pocket near Phe-691, a unique residue difference implicated in selectivity [1].

Quote Request

Request a Quote for Benzofuran-2-yl(indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.